D-ALANINE-N-T-BOC (15N)
CAS No.:
Cat. No.: VC3687606
Molecular Formula:
Molecular Weight: 190.20
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 190.20 |
|---|
Introduction
Chemical Properties and Structure
Molecular Characteristics
D-Alanine-N-T-BOC (15N) has a molecular formula of C8H15[15N]O4 and a molecular weight of 190.20 g/mol. The compound consists of the D-alanine backbone with the amino group protected by the tert-butoxycarbonyl (BOC) group, and specifically contains the 15N isotope at the amino position . The CAS number for the unlabeled parent compound (D-Alanine-N-T-BOC) is 7764-95-6, which helps distinguish it from its L-isomer counterpart .
Structural Features
The structure of D-Alanine-N-T-BOC (15N) can be characterized by several key features:
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The D-configuration at the alpha carbon, giving it the opposite stereochemistry to the naturally predominant L-alanine
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The carboxylic acid group (-COOH) at one end
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The 15N-labeled amino group (-NH2) protected by the BOC group
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The BOC protecting group consisting of a tert-butyl moiety bonded to a carbonyl, which is attached to the amino nitrogen
This structure is designed to provide stability during peptide synthesis processes while maintaining the special isotopic labeling necessary for analytical applications.
Applications in Research
Peptide Synthesis Applications
D-Alanine-N-T-BOC (15N) serves as a crucial building block in peptide synthesis, where the BOC group enhances the stability and yield of the resulting peptides. The protecting group prevents unwanted reactions at the amino terminus during synthesis, allowing for controlled and directed peptide bond formation. This protection strategy is particularly valuable when incorporating D-amino acids into peptides, which can confer special properties such as increased resistance to enzymatic degradation.
NMR Spectroscopy Studies
The 15N isotope labeling makes D-Alanine-N-T-BOC (15N) particularly valuable for NMR spectroscopy. The 15N nucleus has a spin of ½ and is NMR active, unlike the more abundant 14N isotope, which has a spin of 1 and produces broader signals due to quadrupolar relaxation. This property enables precise structural determination and dynamic studies of peptides and proteins incorporating this labeled amino acid .
Metabolic Pathway Analysis
Stable isotope-labeled compounds like D-Alanine-N-T-BOC (15N) enable researchers to safely study metabolic pathways in vivo. By tracking the labeled nitrogen through biochemical transformations, scientists can elucidate the exact mechanisms of various metabolic processes. This approach provides crucial information about how D-alanine derivatives are processed in biological systems without the risks associated with radioactive isotopes .
Environmental and Analytical Applications
Analytical Characterization
NMR Spectroscopic Features
The 15N labeling in D-Alanine-N-T-BOC (15N) creates distinctive spectroscopic properties that can be observed through various NMR techniques. In 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) experiments, specific correlations can be observed between the 15N-labeled nitrogen and neighboring protons. Similarly, 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiments can reveal one-bond connectivity between the 15N nucleus and directly attached protons .
For example, in related 15N-labeled compounds, researchers have identified characteristic 15N chemical shifts in the range of approximately -240 to -275 ppm, which serve as diagnostic tools for structural confirmation . While these specific values may vary for D-Alanine-N-T-BOC (15N), they illustrate the type of spectroscopic data that can be obtained from this compound.
Mass Spectrometry Characterization
High-resolution mass spectrometry (HRMS) provides another powerful method for characterizing D-Alanine-N-T-BOC (15N). The presence of the 15N isotope creates a distinctive mass signature that differs from the unlabeled compound by approximately 1 atomic mass unit. This small but significant difference allows for precise identification and purity assessment of the labeled compound .
Stereochemical Analysis
The D-configuration of D-Alanine-N-T-BOC (15N) can be confirmed through various analytical techniques, including polarimetry, chiral chromatography, and NMR using chiral shift reagents. These methods are crucial for verifying the stereochemical purity of the compound, as the presence of the L-isomer as an impurity could significantly impact experimental results, particularly in stereoselective synthesis applications.
Comparison with Related Compounds
Comparison with Other Protected Amino Acids
The following table compares D-Alanine-N-T-BOC (15N) with several related protected and isotopically labeled amino acids:
| Compound | Molecular Weight (g/mol) | Isotope Labeling | Protecting Group | Primary Applications |
|---|---|---|---|---|
| D-Alanine-N-T-BOC (15N) | 190.20 | 15N at amino position | BOC | Peptide synthesis, NMR studies |
| L-Alanine-N-T-BOC (15N) | 190.20 | 15N at amino position | BOC | Peptide synthesis, metabolic studies |
| L-Alanine-N-T-BOC (13C3, 15N) | 194.20 | 13C at all carbons, 15N at amino position | BOC | Advanced NMR studies |
| L-Phenylalanine-N-T-BOC (15N) | 266.30 | 15N at amino position | BOC | Peptide synthesis, protein studies |
| L-Alanine-N-FMOC (15N) | 312.33 | 15N at amino position | FMOC | Solid-phase peptide synthesis |
This comparison highlights the diversity of protected amino acids available for research, with variations in stereochemistry, isotopic labeling patterns, and protecting groups tailored to specific experimental requirements .
This pricing information reflects the specialized nature of isotopically labeled compounds and the technical challenges associated with their synthesis and purification.
Synthesis Methods and Challenges
Synthetic Approaches
While the search results don't provide explicit details on the synthesis of D-Alanine-N-T-BOC (15N), similar compounds are typically synthesized through established methods in amino acid chemistry. One common approach would involve starting with 15N-labeled D-alanine and introducing the BOC protecting group using di-tert-butyl dicarbonate (Boc2O) under basic conditions. Alternatively, the compound can be synthesized from chiral alpha-hydroxy acids through a stereospecific process that maintains the D-configuration while incorporating the 15N isotope .
The synthetic challenges include maintaining stereochemical purity, achieving high isotopic enrichment, and ensuring selective protection of the amino group without affecting the carboxylic acid functionality. These challenges contribute to the relatively high cost of this specialized compound.
Quality Control and Analytical Methods
Quality control for D-Alanine-N-T-BOC (15N) typically involves a battery of analytical techniques:
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HPLC for purity determination
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Mass spectrometry for isotopic enrichment verification
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NMR spectroscopy for structural confirmation
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Chiral analysis for stereochemical purity
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Elemental analysis for composition verification
These rigorous quality control measures ensure that researchers receive a product that meets the high standards required for advanced biochemical and pharmaceutical applications.
Future Research Directions
Expanding Applications in Metabolic Studies
The unique properties of D-Alanine-N-T-BOC (15N) position it as a valuable tool for future metabolic studies, particularly those investigating the glucose-alanine cycle and related metabolic pathways. By incorporating this labeled compound into metabolic studies, researchers can gain deeper insights into nitrogen metabolism and amino acid processing in both normal and pathological states .
Advanced NMR Applications
Recent advancements in NMR technology, particularly in the field of hyperpolarization, suggest exciting new applications for 15N-labeled compounds like D-Alanine-N-T-BOC (15N). The reversible parahydrogen-induced hyperpolarization techniques demonstrated with other 15N-labeled amino acids could potentially be applied to this compound, dramatically enhancing NMR sensitivity and enabling previously impossible experiments .
For instance, researchers have shown that using parahydrogen and specialized catalysts, they can achieve significant signal enhancements for 15N nuclei in amino acids. This approach could potentially revolutionize structural biology studies by providing unprecedented insights into protein structure and dynamics at physiologically relevant concentrations .
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